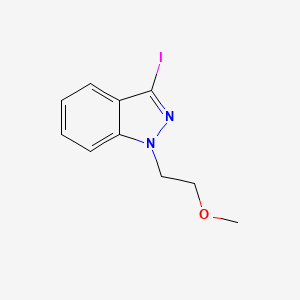

3-Iodo-1-(2-methoxyethyl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-(2-methoxyethyl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IN2O/c1-14-7-6-13-9-5-3-2-4-8(9)10(11)12-13/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHFNELFMWIABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodo 1 2 Methoxyethyl 1h Indazole

Synthesis of the Indazole Core

The construction of the indazole nucleus is a well-explored area of synthetic organic chemistry, with a variety of methods developed to achieve this bicyclic heteroaromatic system. These methods range from classical condensation reactions to modern transition-metal-catalyzed processes and cycloadditions.

Classical and Modern Annulation Reactions for Indazole Ring Formation

Historically, the synthesis of indazoles often relied on the cyclization of ortho-substituted benzene (B151609) derivatives. More contemporary approaches have refined these annulation strategies, offering milder conditions and broader substrate scopes. A notable modern approach involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. This one-pot, metal-free reaction is operationally simple, insensitive to air and moisture, and demonstrates wide functional group tolerance, providing indazoles in very good yields.

Another strategy involves the intramolecular C-N bond formation. For instance, the copper-catalyzed cyclization of 2-alkynylazobenzenes represents an efficient route to indazole derivatives. This reaction proceeds through an intramolecular azacupration of the alkyne followed by a 1,2-hydride shift. thieme-connect.com

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. Catalysts based on rhodium, palladium, and copper have been extensively developed for the efficient construction of the indazole ring.

Rhodium catalysis has emerged as a powerful tool for the synthesis of indazoles via C-H bond activation and subsequent annulation. One such method involves the Rh(III)-catalyzed reaction of azobenzenes with aldehydes in a formal [4+1] annulation. acs.orgnih.gov This process is initiated by the direct addition of an azobenzene (B91143) C-H bond to an aldehyde, followed by cyclization and aromatization. acs.orgnih.gov This method is highly functional group compatible and allows for the synthesis of a wide variety of substituted N-aryl-2H-indazoles. acs.org

In a different approach, Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of imidates with nitrosobenzenes provides access to 1H-indazoles. mdpi.com Furthermore, rhodium(III)-catalyzed C-H/C-H vinylene cyclization using vinylene carbonate as a "vinylene transfer" agent has been reported for the annulative π-extension of pyrazole-fused aromatics to form indazoles. nih.gov

| Catalyst System | Reactants | Product Type | Reference |

| [Cp*RhCl₂]₂/AgOAc | Phthalazinones/Pyridazinones and Allenes | Indazoles with a quaternary carbon | mdpi.com |

| Rh(III) | Azobenzenes and Aldehydes | N-aryl-2H-indazoles | acs.orgnih.gov |

| Rh(III)/Cu(II) | Imidates and Nitrosobenzenes | 1H-indazoles | mdpi.com |

Palladium catalysis offers versatile pathways to indazoles through oxidative benzannulation. A notable example is the synthesis of indazoles from pyrazoles and internal alkynes. acs.org This reaction utilizes a catalytic amount of Pd(OAc)₂ with a stoichiometric oxidant, such as Cu(OAc)₂·H₂O, to construct the benzene ring onto the pyrazole (B372694) core. acs.org This convergent strategy allows for the variation of substituents on the newly formed benzene ring, leading to a diverse range of indazole derivatives. acs.org

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of palladium catalysis, is also employed in the synthesis of functionalized indazoles. This method is highly efficient for forming C-C bonds by reacting an aryl halide with an organoboronic acid in the presence of a palladium catalyst. nih.gov This technique is particularly useful for introducing aryl substituents onto a pre-formed indazole ring. nih.govnih.gov

| Catalyst System | Reactants | Reaction Type | Reference |

| Pd(OAc)₂/Cu(OAc)₂·H₂O | Pyrazoles and Internal Alkynes | Oxidative Benzannulation | acs.org |

| Pd(dppf)Cl₂·DCM/K₂CO₃ | N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide and Boronic Acids | Suzuki-Miyaura Coupling | nih.gov |

Copper-catalyzed reactions provide a cost-effective and efficient means for indazole synthesis. A general method for the regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles involves the copper-catalyzed cyclization of 2-haloarylcarbonylic compounds with hydrazines. acs.orgnih.gov This one-step process, often using inexpensive CuO as the catalyst, proceeds via amination followed by intramolecular dehydration. acs.orgnih.gov This method is effective for a variety of functionalized alkyl aryl ketones, diaryl ketones, and benzoic acid derivatives. nih.gov

Another copper-catalyzed approach is the intramolecular cyclization of 2-alkynylazobenzenes, which yields 3-alkenyl-2H-indazoles. thieme-connect.comresearchgate.net This reaction proceeds through a C-N bond formation and a subsequent 1,2-hydride shift. researchgate.net

| Catalyst | Reactants | Key Transformation | Reference |

| CuO | 2-Haloarylcarbonylic Compounds and Hydrazines | Amination and Intramolecular Dehydration | acs.orgnih.gov |

| Cu(I) | 2-Alkynylazobenzenes | Intramolecular Cyclization | thieme-connect.comresearchgate.net |

[3+2] Cycloaddition Reactions in Indazole Synthesis

[3+2] cycloaddition reactions offer a powerful and direct route to the indazole core by constructing the five-membered pyrazole ring onto a benzene precursor. A common strategy involves the reaction of diazo compounds with arynes. organic-chemistry.orgorganic-chemistry.org The arynes are typically generated in situ from o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source like CsF or TBAF. organic-chemistry.org This method is highly efficient and proceeds under mild, room temperature conditions, affording a wide range of substituted indazoles in good to excellent yields. organic-chemistry.org

Sydnones can also serve as 1,3-dipoles in [3+2] cycloadditions with arynes to produce 2H-indazoles. nih.govacs.orgacs.org This reaction is notable for its mild conditions, high yields, and the exclusive formation of the 2H-indazole regioisomer. nih.gov The reaction is believed to proceed through an initial cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] cycloaddition with the extrusion of carbon dioxide to yield the indazole product. nih.gov

| 1,3-Dipole | Aryne Precursor | Product Type | Reference |

| Diazo Compounds | o-(trimethylsilyl)aryl triflates | 1H-indazoles | organic-chemistry.orgorganic-chemistry.org |

| Sydnones | o-(trimethylsilyl)aryl triflates | 2H-indazoles | nih.govacs.orgacs.org |

Subsequent to the formation of the indazole core via one of the methodologies described above, the synthesis of 3-Iodo-1-(2-methoxyethyl)-1H-indazole would proceed through sequential or strategically ordered iodination and N-alkylation steps. Direct iodination of the indazole ring at the C-3 position can be achieved using iodine in the presence of a base such as potassium hydroxide (B78521) or potassium carbonate in a solvent like DMF. rsc.orggoogle.com The final step, N-alkylation with a 2-methoxyethyl group, can be accomplished by reacting the 3-iodo-1H-indazole with a suitable electrophile, such as 2-methoxyethyl bromide or tosylate, in the presence of a base. The regioselectivity of this alkylation is a critical consideration, with conditions often optimized to favor the desired N-1 isomer. d-nb.infonih.govresearchgate.net

Benzyne-Mediated Approaches with Diazo Compounds

A powerful and direct method for constructing the indazole skeleton involves the [3+2] cycloaddition of in situ generated arynes (benzynes) with diazo compounds. organic-chemistry.orgresearchgate.net This approach is valued for its efficiency and mild reaction conditions. The reaction proceeds through the generation of a highly reactive benzyne (B1209423) intermediate, typically from an ortho-substituted aryl precursor like an o-(trimethylsilyl)aryl triflate, which is induced by a fluoride source such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netresearchgate.net

The benzyne intermediate is then trapped by a 1,3-dipole, in this case, a diazo compound. The diazo species can be generated in situ from stable and readily available precursors, such as N-tosylhydrazones, which decompose under basic conditions to yield the required dipole. organic-chemistry.org The subsequent cycloaddition reaction forms the indazole ring in a single, efficient step. This method allows for the synthesis of a wide range of substituted indazoles by varying the precursors for both the aryne and the diazo compound. researchgate.net When a terminal diazo compound reacts with the aryne, a 3H-indazole is formed initially, which then undergoes a prototropic shift to the more thermodynamically stable 1H-indazole tautomer. nih.gov

Cycloadditions with Azides or Nitrones

The principle of 1,3-dipolar cycloaddition extends to other dipoles, such as azides and nitrones, for the synthesis of five-membered heterocyclic rings. nih.govyoutube.com In the context of aryne chemistry, the reaction with azides is a well-established route to benzotriazoles. researchgate.net However, related strategies can be envisioned for indazole synthesis.

A notable related approach involves the [3+2] dipolar cycloaddition of sydnones, which are mesoionic heterocyclic compounds, with arynes. This reaction provides a rapid and highly efficient route to 2H-indazoles with no contamination from the 1H-regioisomer. nih.gov The process is believed to occur via an initial cycloaddition to form a bicyclic adduct, which then spontaneously extrudes a molecule of carbon dioxide to yield the aromatic 2H-indazole. nih.gov While this specific method leads to the 2H-isomer, it exemplifies the utility of cycloaddition reactions in forming the core indazole structure under mild conditions.

Metal-Free Cyclization and Condensation Reactions

To avoid the use of transition metals, a variety of metal-free cyclization and condensation reactions have been developed for indazole synthesis. These methods are often advantageous due to their lower cost, reduced toxicity, and simpler purification procedures.

One common strategy involves the intramolecular cyclization of ortho-substituted phenyl derivatives. For instance, 1H-indazoles can be synthesized from o-aminobenzoximes by selectively activating the oxime group with reagents like methanesulfonyl chloride in the presence of a base. nih.govresearchgate.net This triggers a cyclization cascade, forming the N-N bond and yielding the indazole ring in good to excellent yields under very mild conditions. nih.gov

Another prominent metal-free approach is the condensation of 2-aminophenones with hydroxylamine derivatives. organic-chemistry.org This one-pot reaction is operationally simple, insensitive to air and moisture, and demonstrates broad functional group tolerance. organic-chemistry.org Similarly, the condensation of hydrazine (B178648) with ortho-halogenated benzaldehydes or their derivatives is a widely used procedure for accessing the 1H-indazole scaffold. thieme-connect.de Furthermore, transition-metal-free oxidative C-N coupling of hydrazones, using reagents like TEMPO with dioxygen as the terminal oxidant, provides an alternative route to both indazoles and their aza-analogs. dntb.gov.ua

N1-Functionalization with the 2-Methoxyethyl Moiety

A critical step in the synthesis of the target compound is the introduction of the 2-methoxyethyl group at the N1 position of the indazole ring. This transformation is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), which can lead to mixtures of regioisomers.

Regioselective N-Alkylation Strategies for 1H-Indazoles

The direct alkylation of 1H-indazoles frequently yields a mixture of N1- and N2-substituted products, making regiocontrol a significant synthetic challenge. d-nb.infonih.gov The ratio of these isomers is influenced by a combination of steric effects, electronic factors, and reaction conditions. nih.govnih.gov

Steric and Electronic Effects: Substituents on the indazole ring can direct the outcome of alkylation. For example, a bulky substituent at the C7 position can sterically hinder the N1 position, thereby favoring alkylation at N2. nih.gov Conversely, certain substituents at the C3 position have been found to promote N1 selectivity. d-nb.infonih.gov

Reaction Conditions: The choice of base and solvent is paramount in controlling the regioselectivity. Studies have shown that using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N1 selectivity. d-nb.infonih.govbeilstein-journals.org In contrast, other conditions, such as using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), may result in different N1:N2 ratios. beilstein-journals.org The enhanced N1 selectivity is often attributed to the thermodynamic stability of the resulting 1H-indazole product compared to the 2H-isomer. nih.govbeilstein-journals.org

| Indazole Substrate | Alkylating Reagent | Base/Solvent System | N1:N2 Ratio | Reference |

|---|---|---|---|---|

| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH / THF | >99:1 | nih.govnih.gov |

| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH / THF | >99:1 | nih.govnih.gov |

| 1H-Indazole | n-Pentyl bromide | Cs₂CO₃ / DMF | 1:1.2 | beilstein-journals.org |

| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH / THF | 4:96 | nih.govnih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH / DMF | 45:55 (approx.) | nih.gov |

Protecting Group Strategies for N1-Substitution Prior to C3-Functionalization

An alternative, multi-step strategy to ensure complete regiochemical control involves the use of protecting groups. This is particularly useful when the C3-functionalization (e.g., iodination) is performed before N-alkylation. Direct electrophilic substitution at the C3 position of an unprotected 1H-indazole can be challenging due to competing reactions at the nitrogen atoms. researchgate.net

A typical protecting group strategy would proceed as follows:

Protection: The N1 position of the 1H-indazole starting material is protected with a suitable group that is stable to the subsequent reaction conditions but can be removed cleanly.

C3-Functionalization: The desired C3-substituent, in this case, iodine, is introduced onto the N1-protected indazole.

Deprotection: The protecting group is removed from the N1 position to yield 3-iodo-1H-indazole.

N1-Alkylation: The final 2-methoxyethyl group is introduced via direct alkylation of 3-iodo-1H-indazole, as described in the following section.

This approach, while longer, circumvents the regioselectivity issues associated with reactions on the unprotected indazole ring system.

Direct N-Alkylation Methods Utilizing 2-Methoxyethylating Reagents

The most straightforward method for introducing the 2-methoxyethyl moiety is the direct N-alkylation of a suitable indazole precursor, such as 3-iodo-1H-indazole. orgsyn.org This reaction involves treating the indazole with a 2-methoxyethylating reagent in the presence of a base.

Commonly used alkylating agents for this purpose include 1-bromo-2-methoxyethane (B44670) or 2-methoxyethyl tosylate. The reaction is typically carried out in a polar aprotic solvent like DMF or THF. Based on the general strategies for regioselective alkylation, conditions favoring the N1 isomer would be employed. A specific, highly relevant procedure involves the N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with a 2-methoxyethyl group, which was achieved in high yield using potassium carbonate in DMF. beilstein-journals.org The use of NaH in THF, as established in broader studies, also represents a prime condition for achieving high N1-selectivity in this specific transformation. nih.govnih.gov This thermodynamically controlled process provides a reliable and scalable route to the desired N1-alkylated product. nih.govrsc.org

C3-Iodination Strategies

The functionalization of the C3 position of the indazole ring is a cornerstone of synthetic strategies targeting this scaffold. researchgate.net Halogenation, especially iodination, is a frequently employed transformation due to the utility of the resulting 3-iodoindazoles as versatile synthetic precursors. chim.it Methodologies for achieving this can be broadly categorized into direct electrophilic iodination, the use of hypervalent iodine reagents, and indirect routes from other C3-substituted indazoles.

Direct electrophilic iodination is the most common and straightforward method for synthesizing 3-iodoindazoles. This approach involves the reaction of an N1-substituted indazole precursor, such as 1-(2-methoxyethyl)-1H-indazole, with an electrophilic iodine source. The C3 position of the 1H-indazole ring is inherently electron-rich, making it susceptible to electrophilic attack. mdpi.com

The most widely adopted protocol utilizes molecular iodine (I₂) in the presence of a base. chim.it Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃), while polar aprotic solvents like N,N-dimethylformamide (DMF) are typically used. mdpi.commdpi.com The reaction proceeds by the in-situ formation of an iodinating agent, which then reacts selectively at the C3 position. This method has been successfully applied to a wide range of N-protected and N-unsubstituted indazoles. chim.itrsc.org For instance, the iodination of 1H-indazole itself is efficiently achieved using an I₂/KOH system in DMF. mdpi.commdpi.com A similar procedure is used for the synthesis of 6-bromo-3-iodo-1H-indazole, a key intermediate for various derivatives. rsc.org

The general reaction scheme for the direct iodination of the precursor 1-(2-methoxyethyl)-1H-indazole is shown below:

1-(2-methoxyethyl)-1H-indazole + I₂ + Base → this compound

The selection of the base and solvent system can be critical for optimizing the reaction yield and minimizing side products. The table below summarizes typical conditions reported for the direct C3-iodination of various indazole substrates.

| Precursor | Reagents | Solvent | Temperature | Yield | Reference |

| 1H-Indazole | I₂, KOH | DMF | Room Temp | High | mdpi.commdpi.com |

| 6-Bromo-1H-indazole | I₂, KOH | DMF | Room Temp | Good | chim.itrsc.org |

| 5-Methoxy-1H-indazole | I₂, KOH | Dioxane | Room Temp | Quantitative | chim.it |

| N-Boc-1H-indazole | I₂, Base | Polar Solvent | N/A | Good | chim.it |

| N-Methyl-1H-indazole | I₂, Base | Polar Solvent | N/A | Good | chim.it |

Hypervalent iodine(III) reagents have emerged as powerful and often environmentally benign alternatives to traditional halogenating agents for a variety of organic transformations. acs.orgnih.gov These compounds, such as phenyliodine(III) diacetate (PIDA), phenyliodine(III) bis(trifluoroacetate) (PIFA), and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), are effective oxidants and can act as sources of electrophilic halogens. nih.govresearchgate.netresearchgate.net

In the context of indazole chemistry, hypervalent iodine reagents can facilitate C-H functionalization. For instance, PIFA has been used as an oxidant to synthesize 1H-indazoles from arylhydrazones via a metal-free direct aryl C-H amination process. nih.gov While direct C3-iodination of indazoles using a hypervalent iodine reagent as the sole iodine source is less common, these reagents are frequently used in combination with molecular iodine to generate a more reactive iodinating species in situ. nih.gov A notable example is the combination of PhI(OAc)₂ and I₂, which generates a highly electrophilic "IOAc" species capable of iodinating unactivated C(sp³)–H bonds. nih.gov A similar strategy could be adapted for the C3-iodination of the indazole ring.

A potential reaction pathway could involve the activation of I₂ by a hypervalent iodine(III) compound to generate a potent electrophile that subsequently attacks the C3 position of 1-(2-methoxyethyl)-1H-indazole. The general utility of these reagents in halogenation and other oxidative functionalizations makes them a viable, albeit less documented, option for this specific transformation. researchgate.net

| Hypervalent Iodine Reagent | Co-reagent | Application | Reference |

| PhI(OAc)₂ (PIDA) | I₂ | In-situ generation of "IOAc" for C-H iodination | nih.gov |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | N/A | Oxidant in C-H amination for indazole synthesis | nih.gov |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | N/A | Used in functionalization of 2H-indazoles | researchgate.net |

Indirect methods provide an alternative pathway to 3-iodoindazoles by first installing a different functional group at the C3 position, which is then converted to an iodide. This strategy can be particularly useful if the precursor with the desired C3 substituent is more readily accessible or if direct iodination proves problematic.

A powerful indirect route involves the regioselective metalation of the C3 position followed by quenching with an electrophilic iodine source. chim.it This deprotonation-iodolysis sequence leverages the acidity of the C3 proton. For instance, N2-protected indazoles have been successfully magnesiated at the C3 position using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), with the resulting organometallic intermediate being trapped by iodine to yield the 3-iodoindazole derivative. chim.itnih.gov While this specific example involves an N2-protected indazole, similar strategies involving directed metalation can be applied to N1-substituted systems. The choice of the N-protecting or N-substituting group is crucial for directing the metalation and ensuring the stability of the intermediate.

Other potential, though less common, indirect routes could include:

Halogen Exchange (Halex) Reactions: Conversion of a 3-bromo or 3-chloroindazole to the corresponding 3-iodo derivative, typically using an iodide salt like NaI or KI in a Finkelstein-type reaction.

From 3-Aminoindazoles: A Sandmeyer-type reaction on a 3-aminoindazole, though this requires the synthesis of the amino precursor.

From 3-Borylated Indazoles: Conversion of a C3-boronic acid or ester to the iodide using reagents like iodine or N-iodosuccinimide (NIS).

The metalation-iodolysis approach remains one of the most versatile and efficient indirect methods reported for C3-functionalization. chim.it

Achieving high regioselectivity is paramount in the synthesis of specifically substituted indazoles. For 1H-indazoles, electrophilic substitution reactions, including iodination, overwhelmingly occur at the C3 position. chim.it This pronounced selectivity is a consequence of the electronic properties of the bicyclic heteroaromatic system.

The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govbeilstein-journals.org In the N1-substituted 1-(2-methoxyethyl)-1H-indazole, the C3 position is the most nucleophilic carbon atom in the ring system. This is due to the electron-donating character of the pyrazole ring's nitrogen atoms, which increases the electron density at C3, making it the preferred site for electrophilic attack. The N1-substituent reinforces this directing effect.

Factors that control regioselectivity include:

Inherent Electronic Effects: The intrinsic electronic distribution of the 1H-indazole ring strongly favors C3 substitution.

N1-Substituent: The presence of the 1-(2-methoxyethyl) group at the N1 position precludes reaction at that site and directs electrophiles to C3, as opposed to an unprotected 1H-indazole where N-iodination could be a competing pathway under certain conditions.

Reaction Conditions: While the intrinsic reactivity strongly favors C3, extreme conditions or specific catalytic systems could potentially lead to substitution on the benzene ring. However, under the standard electrophilic iodination conditions (e.g., I₂/KOH in DMF), C3 selectivity is excellent. mdpi.com The choice of base and solvent ensures the generation of the appropriate iodinating species without promoting side reactions. d-nb.info

Reactivity and Advanced Functionalization of 3 Iodo 1 2 Methoxyethyl 1h Indazole

Transition Metal-Catalyzed Cross-Coupling Reactions at C3

The carbon-iodine bond at the C3 position of 3-Iodo-1-(2-methoxyethyl)-1H-indazole is the key to its advanced functionalization. The relative weakness of the C-I bond compared to C-Br or C-Cl bonds makes it an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. This high reactivity allows for transformations to be carried out under relatively mild conditions, preserving other functional groups within the molecule.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds. For 3-iodoindazole derivatives, this reaction provides a highly efficient route to introduce a wide range of aryl, heteroaryl, or vinyl substituents at the C3 position. The reaction typically involves a palladium catalyst, a base, and an organoboronic acid or ester coupling partner. The N-alkylation of the indazole, as in this compound, generally does not impede the reaction and can help improve solubility and prevent potential side reactions associated with the N-H proton of unprotected indazoles. nih.govnih.gov

The efficiency of the Suzuki-Miyaura coupling of 3-iodoindazoles is highly dependent on the catalytic system, including the palladium source, ligands, and solvent. Research on the C3 functionalization of 3-iodo-1H-indazole has shown that ferrocene-based divalent palladium complexes can exhibit superior catalytic activity compared to simple palladium salts like Pd(OAc)₂. mdpi.comresearchgate.net

The use of ionic liquids, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF₄), has been shown to significantly improve the yields of cross-coupled products. mdpi.comresearchgate.net Ionic liquids can act as catalyst stabilizers, preventing the formation of inactive palladium black and facilitating more effective catalyst recycling. mdpi.comresearchgate.netmdpi.com The combination of a robust palladium complex with an ionic liquid medium represents an advanced catalytic system for this transformation. mdpi.comresearchgate.netrsc.org

| Palladium Catalyst | Solvent | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF | 2-Furylboronic acid | 35 | mdpi.comresearchgate.net |

| PdCl₂(dppf) | DMF | 2-Furylboronic acid | 62 | mdpi.comresearchgate.net |

| PdCl₂(dppf) | BMImBF₄ | 2-Furylboronic acid | 81 | mdpi.comresearchgate.net |

| PdCl₂(dtbpf) | BMImBF₄ | 2-Furylboronic acid | 72 | mdpi.comresearchgate.net |

This table is based on data from the coupling of N-Boc-3-iodo-1H-indazole.

The Suzuki-Miyaura reaction on the 3-iodoindazole scaffold is compatible with a broad array of organoboronic acids and esters. This versatility allows for the synthesis of a diverse range of 3-substituted indazoles. The reaction tolerates both electron-rich and electron-poor aryl and heteroaryl boronic acids, affording the coupled products in good to excellent yields. nih.govrsc.orgias.ac.in Furthermore, the coupling is not limited to aryl partners; vinyl boronates can be used to install vinyl groups at the C3 position, providing a valuable synthetic handle for further transformations. nih.gov

| Indazole Substrate | Boronic Acid/Ester | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | 3-Phenyl-1H-indazole | 91 | nih.gov |

| 5-Methoxy-3-iodo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 5-Methoxy-3-(4-methoxyphenyl)-1H-indazole | 96 | nih.gov |

| 5-Nitro-3-iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | 5-Nitro-3-vinyl-1H-indazole | 85 | nih.gov |

| 3-Chloro-1H-indazole | 5-Indole boronic acid | SPhos Precatalyst | 3-(1H-Indol-5-yl)-1H-indazole | 90 | nih.gov |

| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | 1-Ethyl-5-(thiophen-2-yl)-1H-indazole | 85 | nih.gov |

Negishi Cross-Coupling

The Negishi cross-coupling reaction, which pairs organic halides with organozinc reagents, is another effective method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by either palladium or nickel complexes and is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.orgrsc.orgyoutube.com Organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to faster reaction times. wikipedia.org However, they are also sensitive to moisture and air, requiring anhydrous reaction conditions. wikipedia.org While less commonly documented for 3-iodoindazoles compared to the Suzuki reaction, the Negishi coupling represents a viable and powerful alternative for introducing alkyl, alkenyl, or aryl groups at the C3 position of this compound. The general protocol involves the reaction of the 3-iodoindazole with a pre-formed or in situ-generated organozinc halide in the presence of a palladium catalyst, such as one derived from Pd₂(dba)₃ and a phosphine (B1218219) ligand. nih.gov

Sonogashira Cross-Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira reaction facilitates the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is invaluable for introducing alkynyl moieties onto the indazole core, which are versatile functional groups for further synthetic manipulations or for their role in conjugated materials. The reaction on 3-iodoindazoles proceeds smoothly under mild conditions, typically employing a dual catalytic system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine. thieme-connect.de Studies have shown that a variety of terminal alkynes, including those with amine and amide functionalities, can be successfully coupled to the C3 position of 3-iodoindazoles. thieme-connect.de In some cases, protection of the indazole N1-position is beneficial or necessary to achieve high yields, a condition that is inherently met by the 1-(2-methoxyethyl) substituent. mdpi.comresearchgate.net

| Indazole Substrate | Alkyne | Catalytic System | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Benzenesulfonyl-3-iodo-1H-indazole | N,N-Dimethylprop-2-yn-1-amine | PdCl₂(PPh₃)₂ / CuI | 94 | thieme-connect.de |

| 1-Benzenesulfonyl-3-iodo-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 91 | thieme-connect.de |

| 1-Benzenesulfonyl-3-iodo-1H-indazole | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | 85 | thieme-connect.de |

| 1-Benzenesulfonyl-3-iodo-1H-indazole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | 89 | thieme-connect.de |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgatlanchimpharma.com This palladium-catalyzed reaction enables the coupling of aryl halides with a vast range of primary and secondary amines. wikipedia.orglibretexts.org For this compound, this reaction provides direct access to 3-aminoindazole derivatives, which are important pharmacophores. The reaction mechanism involves the oxidative addition of the C-I bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base (commonly a sterically hindered alkoxide like NaOtBu or K₃PO₄), and reductive elimination to yield the C-N coupled product. libretexts.org The choice of ligand is critical, with bulky, electron-rich phosphines (e.g., XPhos, SPhos, DavePhos) being essential for high catalytic activity. rsc.orgnih.gov

| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Iodo-3,5-dimethylbenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic ester (activator) | K₃PO₄ | 97 | nih.gov |

| 4-Iodotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 95-99 | rsc.org |

| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic ester (activator) | K₃PO₄ | 78 | nih.gov |

| 3-Iodopyridine | p-Toluidine | Ni(acac)₂ / Phenylboronic ester (activator) | K₃PO₄ | 86 | nih.gov |

This table illustrates the general applicability of the amination reaction to aryl iodides, a class of compounds to which 3-iodoindazoles belong.

Carbonylation Reactions (e.g., to form esters and amides)

The C3-iodo group of the indazole scaffold serves as an excellent handle for palladium-catalyzed carbonylation reactions, providing efficient access to indazole-3-carboxylic acid derivatives such as esters and amides. These motifs are of significant interest in drug discovery. thieme-connect.com

In methoxycarbonylation, 3-iodoindazoles react with carbon monoxide and methanol (B129727) in the presence of a palladium catalyst to yield the corresponding methyl esters. A variety of catalyst systems have proven effective for this transformation. For instance, the combination of palladium(II) acetate (B1210297) [Pd(OAc)₂] with phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or cataCXium A facilitates high conversion rates. thieme-connect.com The reaction conditions are generally mild, and a solvent system of toluene-methanol is often favorable. thieme-connect.com

Similarly, aminocarbonylation allows for the synthesis of 3-carboxamides by reacting the 3-iodoindazole with carbon monoxide and a primary or secondary amine. The success of this reaction can be sensitive to the reaction setup. One effective strategy involves pre-incubating the 3-iodoindazole substrate and the palladium catalyst under a carbon monoxide atmosphere before the amine is introduced. This pre-activation step helps to favor the desired carbonylative coupling over competing side reactions. thieme-connect.com These methods are compatible with a diverse range of functional groups, enabling their application in complex molecule synthesis. researchgate.net

| Entry | Substrate | Nucleophile | Catalyst / Ligand | Solvent | Yield (%) |

| 1 | 3-Iodo-1H-indazole | Methanol | Pd(OAc)₂ / dppf | Toluene/MeOH | 88 |

| 2 | 3-Iodo-1H-indazole | Methanol | Pd(OAc)₂ / cataCXium A | Toluene/MeOH | >95 |

| 3 | 3-Iodo-1H-indazole | Benzylamine | PdCl₂(dppf) / dppf | THF | 85 |

| 4 | 6-Chloro-3-iodo-1H-indazole | Morpholine | PdCl₂(dppf) / dppf | THF | 83 |

This table presents illustrative data for carbonylation reactions on the parent 3-iodoindazole scaffold, which are directly applicable to this compound. Data sourced from Gmeiner et al. thieme-connect.com

Other Metal-Catalyzed Coupling Reactions (e.g., Desulfinative Coupling)

Beyond mainstream cross-coupling reactions, the C3-iodo functionality of this compound allows for participation in more specialized metal-catalyzed transformations, such as desulfinative coupling. This reaction serves as a powerful alternative to traditional methods like the Suzuki-Miyaura coupling, particularly for introducing heteroaryl groups. tcichemicals.comrsc.org

In a typical desulfinative coupling, an aryl halide (or triflate) is reacted with a heteroaryl sulfinate salt in the presence of a palladium catalyst. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the sulfinate and reductive elimination of the coupled product, releasing sulfur dioxide. Heteroaryl sulfinates, such as those derived from pyridine (B92270) and pyrimidine, are often stable, crystalline solids that can be used as effective nucleophilic coupling partners where the corresponding boronic acids might be unstable or difficult to prepare. rsc.org

While specific examples detailing the desulfinative coupling of this compound are not extensively documented in the literature, its behavior as an aryl iodide makes it a suitable candidate for such transformations. The reaction would be expected to proceed under standard palladium-catalyzed conditions, offering a pathway to novel 3-heteroaryl-1-(2-methoxyethyl)-1H-indazoles.

Other C3-Functionalization Reactions

Electrophilic and Nucleophilic Substitution Reactions

The indazole ring system is subject to both electrophilic and nucleophilic substitution, with the reactivity pattern dictated by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The C3-iodine atom in this compound can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This reaction pathway is facilitated in aromatic systems that are rendered electron-deficient by substituents, which help to stabilize the negatively charged intermediate (Meisenheimer complex). diva-portal.orgyoutube.com While the indazole core itself is not as strongly activated as, for example, a dinitro-substituted benzene (B151609) ring, the reaction can proceed with potent nucleophiles. A range of nucleophiles, including alkoxides, thiolates, and amines, can displace the iodide, leading to the formation of new C-O, C-S, or C-N bonds at the C3-position. rsc.org

Electrophilic Aromatic Substitution: Electrophilic attacks on the 1H-indazole ring typically occur on the electron-rich benzene portion. The directing effects of the existing substituents on this compound would guide incoming electrophiles. The pyrazole (B372694) ring generally acts as an electron-withdrawing group, deactivating the benzene ring towards electrophilic attack. The strongest deactivation is felt at the C7 position due to its proximity to N1. Therefore, electrophilic substitution, such as nitration or halogenation, is most likely to occur at the C5-position. chim.it

C-H Functionalization Adjacent to C3-Iodine (if applicable)

Direct functionalization of the C-H bond at the C4 position of the indazole ring represents a modern and atom-economical approach to elaborate the scaffold. However, such reactions are challenging and typically require the installation of a directing group to achieve regioselectivity. nih.govrsc.org Common directing groups, often installed at the N1 position, chelate to a transition metal catalyst (e.g., Rh(III), Pd(II)) and guide the C-H activation machinery to the ortho C-H bond, which in this case would be at the C7 position. nih.gov

For this compound, neither the C3-iodo group nor the N1-(2-methoxyethyl) substituent are conventional directing groups for C4-H activation. The methoxyethyl group lacks a strong coordinating atom positioned correctly to direct to C7, and C4 is too distant. Therefore, achieving selective C-H functionalization at the C4 position of this specific substrate would likely require a more elaborate strategy, such as the prior installation of a removable directing group at N1 or N2, or the discovery of novel catalytic systems that operate without such directing assistance.

Reactivity of the 2-Methoxyethyl N1-Substituent

The 2-methoxyethyl group at the N1 position is generally a stable substituent, often employed to enhance solubility or as a protecting group. Its reactivity is primarily centered on the ether linkage and the N-alkyl bond. Under typical synthetic conditions, it is robust and does not interfere with reactions occurring at the C3-position or on the benzene ring.

However, under specific and often harsh conditions, this group can be cleaved. The ether C-O bond can be broken using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids such as hydrobromic acid (HBr), which would convert it into a 2-hydroxyethyl or 2-bromoethyl group, respectively. Complete removal of the entire N1-substituent (deprotection) is more challenging and not a common transformation, as it requires cleavage of the relatively inert N-C(sp³) bond. While some reductive or oxidative methods exist for N-dealkylation in specific heterocyclic systems, the 2-methoxyethyl group is valued more for its stability than for its reactivity as a functional handle. nih.gov

Stability and Influence on Ring System Reactivity

The this compound molecule is a stable, solid compound under standard laboratory conditions. The core 1H-indazole ring system is aromatic and generally stable, though its reactivity is significantly modulated by its substituents. The 1H-indazole tautomer is recognized as being more thermodynamically stable than the corresponding 2H-tautomer. nih.gov

The primary locus of reactivity is the carbon-iodine bond at the C3 position. This bond makes the compound an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. The iodine atom serves as a versatile leaving group, enabling the introduction of a wide array of substituents at this position. The reactivity of 3-iodoindazoles in such reactions is well-documented, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govthieme-connect.de

Key reactions demonstrating the utility of the C3-iodo group include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form 3-aryl- or 3-vinyl-indazoles. Studies on related 3-iodoindazoles show that these reactions can proceed in high yield, even with sterically demanding or electronically varied coupling partners. nih.gov

Sonogashira Coupling: Palladium-copper catalyzed reaction with terminal alkynes to yield 3-alkynyl-indazoles. This reaction is efficient for creating extended π-systems. thieme-connect.deresearchgate.net

Heck Coupling: Palladium-catalyzed reaction with alkenes, such as methyl acrylate, to introduce vinyl groups at the C3 position. nih.gov

The N1-(2-methoxyethyl) group enhances the solubility of the indazole core in organic solvents compared to N-H indazoles. While primarily a protecting group to prevent competing N-H reactivity and direct alkylation to the N1 position, its electronic influence on the ring is generally considered modest. nih.gov It does not significantly alter the fundamental reactivity of the C3-iodo group in cross-coupling reactions but ensures regiochemical integrity during synthesis. The presence of this N-alkyl group is a result of N-alkylation strategies designed to selectively produce N-1 substituted indazoles, which can otherwise be challenging due to the formation of N-2 isomers. beilstein-journals.org

| Reaction Type | Coupling Partner | Typical Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OR)₂ | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | 3-Aryl-1H-indazole | thieme-connect.de |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | 3-Alkynyl-1H-indazole | thieme-connect.deresearchgate.net |

| Heck | H₂C=CH-R' | Pd(OAc)₂ / Ligand / Base | 3-Vinyl-1H-indazole | nih.gov |

Potential for Further Functionalization of the Methoxyethyl Chain

The N1-(2-methoxyethyl) substituent, while often installed as a stable protecting group, possesses latent reactivity that can be exploited for further molecular elaboration. The ether linkage within the chain is the key functional group for potential transformations.

The most direct functionalization would be the cleavage of the methyl ether to unmask a primary alcohol, yielding 1-(2-hydroxyethyl)-3-iodo-1H-indazole. O-demethylation of aryl methyl ethers is a common transformation, but cleavage of alkyl methyl ethers often requires harsh conditions. chim.it Potential methods, drawn from general organic synthesis, that could be explored for this transformation include:

Reaction with Strong Lewis Acids: Reagents like boron tribromide (BBr₃) are highly effective for cleaving methyl ethers.

Nucleophilic Cleavage: Strong nucleophiles, such as thiolates (e.g., lithium ethanethiolate), can be used to demethylate methyl ethers, particularly in polar aprotic solvents. chim.it

Successful O-demethylation would provide a valuable hydroxyl group, which serves as a versatile synthetic handle for numerous subsequent reactions, including:

Esterification or Etherification: To introduce new functional groups.

Oxidation: To form the corresponding aldehyde or carboxylic acid.

Conversion to a Leaving Group: Activation of the alcohol (e.g., as a tosylate or mesylate) would allow for nucleophilic substitution to introduce amines, azides, or other functionalities.

Alternatively, the entire N-(2-methoxyethyl) group could potentially be cleaved to regenerate the N-H indazole, although this is a less common and more challenging transformation than standard N-dealkylation or N-demethylation procedures seen with simpler N-alkyl groups. nih.gov Such N-dealkylation reactions often involve multi-step sequences or harsh reagents, such as chloroformates or strong oxidizing agents. nih.govgoogle.com

Role as a Directing Group (if reported for similar N-alkyl groups)

The concept of a directing group is crucial in modern synthetic chemistry for achieving high regioselectivity in C–H functionalization reactions. rsc.org A directing group typically contains a heteroatom that can coordinate to a metal catalyst or an organolithium reagent, bringing the reactive center into close proximity with a specific C–H bond, usually at the ortho position. wikipedia.orguwindsor.ca

In the context of this compound, the N1-substituent has the potential to act as a directing group for the functionalization of the C7 position of the indazole ring. The oxygen atom of the methoxy group could serve as the coordinating Lewis basic site. In a process known as Directed ortho Metalation (DoM), treatment with a strong organolithium base (e.g., n-butyllithium) could lead to chelation of the lithium cation between the indazole N2 atom and the ether oxygen, promoting selective deprotonation at the sterically accessible C7 position. wikipedia.orgorganic-chemistry.org The resulting 7-lithio species could then be quenched with various electrophiles to introduce a wide range of substituents.

| Step 1: Metalation | Step 2: Electrophile Quench | Potential C7-Substituent | Reference Concept |

|---|---|---|---|

| n-BuLi, THF, -78 °C | D₂O | -D (Deuterium) | wikipedia.orgorganic-chemistry.org |

| n-BuLi, THF, -78 °C | (CH₃)₃SiCl | -Si(CH₃)₃ | wikipedia.orgorganic-chemistry.org |

| n-BuLi, THF, -78 °C | I₂ | -I | wikipedia.orgorganic-chemistry.org |

| n-BuLi, THF, -78 °C | DMF | -CHO (Formyl) | wikipedia.orgorganic-chemistry.org |

While this specific directing effect has not been explicitly reported for the N-(2-methoxyethyl) group on an indazole, the principle is well-established for a variety of other directing groups containing ether or amide functionalities. uwindsor.canih.gov The geometric constraints of the six-membered chelate ring that would be formed during metalation make this a plausible and synthetically valuable hypothesis for achieving regioselective C7-functionalization of the indazole core.

Mechanistic Investigations of Reactions Involving 3 Iodo 1 2 Methoxyethyl 1h Indazole

Elucidation of Reaction Pathways and Intermediates

The reactivity of 3-Iodo-1-(2-methoxyethyl)-1H-indazole is largely dictated by the carbon-iodine bond at the C3 position, which serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. The elucidation of the pathways for these reactions reveals a series of well-defined steps and key intermediates.

A plausible general mechanism for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) at the C3 position begins with the oxidative addition of the 3-iodo-1H-indazole derivative to a low-valent transition metal catalyst, typically a Pd(0) complex. This step involves the cleavage of the C-I bond and results in the formation of a square planar Pd(II) intermediate.

Following oxidative addition, the specific pathway diverges depending on the coupling partner:

In Suzuki coupling , a transmetalation step occurs, where an organoboron compound transfers its organic group to the palladium center, typically facilitated by a base.

In Heck coupling , the pathway involves coordination of an alkene to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step releases the product and regenerates a palladium hydride species.

In Sonogashira coupling , a copper co-catalyst often facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.

The final step in these catalytic cycles is reductive elimination , where the two organic groups on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

In addition to cross-coupling, C-H activation is another important transformation. Rhodium(III)-catalyzed C-H activation and annulation reactions for synthesizing indazole derivatives have been studied. nih.gov These reactions proceed through a rhodacycle intermediate formed by the coordination of a substrate to the catalyst followed by C-H activation. nih.gov For a pre-formed indazole like this compound, C-H functionalization at other positions (e.g., C4, C5, C6, C7) can be achieved. Plausible mechanisms for direct arylation reactions, for instance, involve the coordination of the indazole to a palladium catalyst, followed by C-H bond cleavage to form a palladacycle intermediate, which then reacts with an aryl halide. researchgate.net

The 1-(2-methoxyethyl) group at the N1 position can influence these pathways through steric and electronic effects, and potentially through chelation if the methoxy group coordinates to the metal center, thereby stabilizing certain intermediates.

Role of Catalysts and Ligands in Transition Metal-Mediated Transformations

The success of transition metal-mediated transformations of this compound is critically dependent on the choice of catalyst and supporting ligands. nih.gov Transition metals serve as the catalytic center, facilitating bond cleavage and formation through various oxidation states. aensiweb.com Ligands coordinate to the metal center, modifying its electronic properties, steric environment, and stability, which in turn influences the catalyst's activity, selectivity, and lifetime.

Catalysts:

Palladium Catalysts: Pd(0) and Pd(II) complexes, such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, are the most widely used catalysts for cross-coupling reactions involving aryl iodides. They are effective in facilitating the key steps of oxidative addition and reductive elimination.

Rhodium Catalysts: Rh(III) catalysts are particularly effective for C-H activation and annulation reactions, enabling the direct functionalization of the indazole core. nih.gov

Copper Catalysts: Copper salts, often Cu(I), are frequently used as co-catalysts, especially in Sonogashira couplings to facilitate the formation of the acetylide, and in Ullmann-type reactions.

Ligands: The ligands play a crucial role in stabilizing the metal center and modulating its reactivity. nih.gov

Phosphine (B1218219) Ligands: Monodentate (e.g., PPh₃, PCy₃) and bidentate (e.g., dppf, Xantphos) phosphine ligands are extensively used. Bulky, electron-rich phosphines generally promote oxidative addition and reductive elimination, accelerating the catalytic cycle.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with transition metals, creating highly active and thermally stable catalysts suitable for challenging coupling reactions.

Other Ligands: Nitrogen-based ligands like 1,10-phenanthroline can also be effective in certain palladium-catalyzed reactions, such as direct arylations. researchgate.net

The interaction between the metal and the ligand is essential; ligands can influence the coordination sphere of the metal, preventing catalyst decomposition and controlling the reaction's regioselectivity and efficiency. nih.gov

| Transformation Type | Typical Catalyst | Common Ligand(s) | Role of Catalyst/Ligand System |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | Facilitates oxidative addition, transmetalation, and reductive elimination. Ligand choice impacts reaction rate and scope. |

| Heck Coupling | Pd(OAc)₂ | P(o-tol)₃, dppf | Controls regioselectivity of alkene insertion and stabilizes the active Pd species. |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Pd catalyst drives the main cycle, while Cu co-catalyst facilitates acetylide formation. |

| C-H Arylation | Pd(OAc)₂ | 1,10-Phenanthroline | Directs C-H activation at specific positions and stabilizes the palladacycle intermediate. researchgate.net |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BINAP, Xantphos | Bulky, electron-rich ligands are crucial for promoting the C-N reductive elimination step. |

Regioselectivity and Stereoselectivity of Functionalization Reactions

Regioselectivity and stereoselectivity are fundamental aspects of the functionalization of this compound.

Regioselectivity: The primary issue of regioselectivity in indazole chemistry concerns substitution at the N1 versus the N2 position during the synthesis of the core structure. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.org The synthesis of the parent scaffold, 1-(2-methoxyethyl)-1H-indazole, likely favors N1 alkylation under thermodynamic control. Studies on the N-alkylation of indazoles have shown that the choice of base and solvent significantly influences the N1:N2 ratio. nih.govbeilstein-journals.org For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often shows high selectivity for the N1 isomer. beilstein-journals.orgbeilstein-journals.org

| Base | Solvent | Typical Outcome for Indazole Alkylation | Reference |

|---|---|---|---|

| NaH | THF | High N1 selectivity | beilstein-journals.orgbeilstein-journals.org |

| K₂CO₃ | DMF | Mixture of N1 and N2 isomers | beilstein-journals.org |

| Cs₂CO₃ | DMF | Often favors N2 selectivity | beilstein-journals.org |

Once the 1-(2-methoxyethyl)-1H-indazole scaffold is formed, subsequent functionalization reactions also have regiochemical considerations. The iodine at C3 predetermines the site for cross-coupling reactions. However, in reactions like C-H activation, the directing effect of the N1-substituent and the inherent electronic properties of the indazole ring will guide substitution to other positions, most commonly C7 or C4.

Stereoselectivity: Stereoselectivity becomes relevant when a new chiral center is created during a reaction. For reactions involving this compound, this could occur, for example, during a Heck reaction with a prochiral alkene or during an asymmetric hydrogenation of a functional group introduced via a coupling reaction. Achieving high stereoselectivity in such cases requires the use of chiral catalysts, which are typically transition metal complexes bearing chiral ligands. The ligand creates a chiral environment around the metal center, forcing the substrate to approach and react from a specific direction, leading to the preferential formation of one enantiomer or diastereomer over the other. A reaction is considered stereoselective when one stereoisomer is formed preferentially, whereas it is stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. reddit.com

Kinetic Studies and Reaction Rate Analysis

For a typical palladium-catalyzed cross-coupling reaction, the rate law is often complex due to the multiple steps in the catalytic cycle. The reaction rate can be monitored by tracking the disappearance of a reactant or the appearance of a product over time, often using techniques like NMR spectroscopy or chromatography.

A kinetic analysis would aim to determine the reaction order for:

The indazole substrate (this compound)

The coupling partner (e.g., boronic acid, alkene)

The catalyst

The base

For instance, if the oxidative addition of the C-I bond to the Pd(0) complex is the rate-determining step, the reaction would likely be first order in both the indazole substrate and the catalyst concentration. If a subsequent step, like transmetalation or reductive elimination, is rate-limiting, the observed kinetics would be different.

In some complex catalytic systems, the reaction may exhibit non-integer or zero-order kinetics with respect to certain components, indicating a more intricate mechanism where, for example, the catalyst resting state or off-cycle species play a significant role. whiterose.ac.uk Mechanistic studies on related systems have sometimes suggested that the rate-limiting step can be the formation of the active catalyst or a step involving ligand dissociation. nih.gov A thorough kinetic study would involve performing a series of experiments where the initial concentration of each component is varied systematically while keeping others constant. The resulting data can be used to derive a rate law that is consistent with a proposed mechanistic pathway.

Advanced Spectroscopic and Structural Characterization in Indazole Chemistry

High-Resolution NMR Spectroscopy for Complex Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of organic molecules in solution. For a molecule such as 3-Iodo-1-(2-methoxyethyl)-1H-indazole, a suite of one-dimensional and two-dimensional NMR experiments would be employed to determine the connectivity of all atoms and the spatial relationships between them.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are critical for deciphering the complex spin systems present in substituted indazoles.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For the title compound, COSY would be used to trace the connectivity of the aromatic protons on the indazole ring and the protons within the 2-methoxyethyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals in the ¹³C NMR spectrum based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is crucial for establishing the connectivity between different fragments of the molecule, for instance, linking the 2-methoxyethyl group to the N1 position of the indazole ring and confirming the position of the iodo substituent at C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the conformation of the 2-methoxyethyl side chain relative to the indazole ring system.

A hypothetical data table for the expected NMR assignments is presented below. Actual chemical shifts (δ) are dependent on the solvent and experimental conditions.

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations |

| 4 | d | CH | H4 to C3, C5, C7a |

| 5 | t | CH | H5 to C4, C6, C7 |

| 6 | t | CH | H6 to C5, C7, C7a |

| 7 | d | CH | H7 to C5, C6, C7a |

| 1' (CH₂) | t | CH₂ | H1' to C7a, C2' |

| 2' (CH₂) | t | CH₂ | H2' to C1', OCH₃ |

| OCH₃ | s | CH₃ | H(OCH₃) to C2' |

| 3 | - | C-I | - |

| 3a | - | C | - |

| 7a | - | C | H4, H7, H1' to C7a |

| Note: This table is illustrative. Actual data would be required for a definitive assignment. |

Solid-State NMR for Polymorphs or Reaction Intermediates

Solid-State NMR (ssNMR) spectroscopy provides valuable structural information for materials in the solid phase. It is particularly useful for characterizing polymorphs (different crystalline forms of the same compound), which can exhibit distinct physical properties. Furthermore, ssNMR can be employed to study reaction intermediates that are difficult to isolate or analyze in solution. For this compound, ssNMR could differentiate between potential polymorphic forms and provide insights into the packing arrangements in the crystal lattice.

X-ray Crystallography for Molecular Structure Confirmation

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional molecular structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For this compound, a successful crystallographic analysis would definitively confirm the connectivity of the atoms, the planarity of the indazole ring, and the conformation of the 2-methoxyethyl substituent in the solid state.

A representative table of crystallographic data that would be obtained is shown below.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | 90 |

| β (°) | To be determined |

| γ (°) | 90 |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) | To be determined |

Mass Spectrometry for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula. For this compound (C₁₀H₁₁IN₂O), the expected exact mass would be calculated and compared to the experimental value.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern of the title compound would be expected to show characteristic losses, such as the methoxyethyl group or the iodine atom, which would help to confirm the proposed structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational modes of specific chemical bonds.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

C-H stretching and bending vibrations of the aromatic indazole ring and the aliphatic methoxyethyl chain.

C=C and C=N stretching vibrations within the indazole ring.

C-O stretching of the ether linkage.

C-N stretching vibrations.

The C-I stretching vibration, which typically appears in the far-infrared region.

A table summarizing the expected vibrational frequencies is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| C=C / C=N stretch (ring) | 1620-1450 |

| C-O stretch (ether) | 1150-1085 |

| C-N stretch | 1350-1000 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

No published studies were identified that specifically employ Density Functional Theory (DFT) to investigate the reaction mechanisms or elucidate the transition states involving 3-Iodo-1-(2-methoxyethyl)-1H-indazole. Such calculations would typically provide insights into the energetics and pathways of its synthesis or subsequent reactions, but this information is not available in the reviewed literature.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

There are no specific computational studies available that predict the spectroscopic properties of this compound. Theoretical calculations are often used to predict ¹H and ¹³C NMR chemical shifts and vibrational (IR/Raman) frequencies, which can aid in the structural confirmation of synthesized compounds. However, such predictive data for this particular molecule has not been reported.

Analysis of Electronic Structure and Reactivity Parameters

A detailed analysis of the electronic structure and reactivity parameters (such as HOMO-LUMO energy gaps, electrostatic potential maps, and global reactivity descriptors) for this compound is not present in the current scientific literature. These analyses are crucial for understanding a molecule's stability, reactivity, and potential interaction sites.

Modeling of Catalyst-Substrate Interactions and Selectivity

No research was found that models the interaction of this compound with catalysts. This type of computational modeling is vital for understanding and predicting the selectivity of catalytic reactions involving the substrate, but it has not been documented for this compound.

Tautomeric Preferences and Conformational Analysis of Indazole Derivatives

While the study of tautomerism and conformational landscapes is common for indazole derivatives, no specific computational analysis of the tautomeric preferences or conformational analysis of this compound has been published. These studies would clarify the most stable forms of the molecule in different environments.

Future Research Directions in the Chemistry of 3 Iodo 1 2 Methoxyethyl 1h Indazole

Development of More Sustainable and Greener Synthetic Routes (e.g., Flow Chemistry, Electrochemistry)

The traditional batch synthesis of heterocyclic compounds often involves challenges related to scalability, safety, and waste generation. Future research will likely pivot towards more sustainable methodologies like flow chemistry and electrochemistry for the synthesis and functionalization of 3-Iodo-1-(2-methoxyethyl)-1H-indazole.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward automation and scalability. mdpi.com Applying flow technology to the synthesis of the indazole core or its subsequent iodination could drastically reduce reaction times and improve yield and purity. mdpi.comtue.nl For instance, a multi-step sequence involving cyclization to form the indazole ring followed by iodination could be telescoped into a single, continuous operation, minimizing manual handling and purification steps. researchgate.netthieme-connect.de

Electrochemistry: Electrosynthesis provides a powerful, reagent-free method for conducting oxidation, reduction, and coupling reactions using electricity as a "green" reagent. beilstein-journals.org The synthesis of the indazole nucleus or the introduction of the iodo-group could be achieved electrochemically, avoiding the use of harsh chemical oxidants or iodinating agents. nih.govbeilstein-journals.org Electrochemical methods are particularly attractive for their mild reaction conditions, high functional group tolerance, and the ability to control reaction selectivity by fine-tuning the applied voltage or current. beilstein-journals.org Future work could explore the direct electrochemical C-H iodination of the 1-(2-methoxyethyl)-1H-indazole precursor, bypassing the need for traditional iodinating reagents.

| Parameter | Traditional Batch Synthesis | Flow Chemistry | Electrochemistry |

|---|---|---|---|

| Scalability | Often challenging, requires process re-optimization. | Easier to scale by running the system for longer durations ("scaling out"). mdpi.com | Scalable, though may require specialized electrode/cell design. |

| Safety | Potential for thermal runaways with exothermic reactions; handling of hazardous reagents. | Improved safety due to small reaction volumes and superior heat dissipation. researchgate.net | Avoids many hazardous and toxic reagents; operates at ambient temperature and pressure. beilstein-journals.org |

| Reagents | Often requires stoichiometric amounts of chemical oxidants, reductants, or catalysts. | Can reduce reagent stoichiometry and improve mixing efficiency. | Uses electricity as the primary reagent, minimizing chemical waste. beilstein-journals.org |

| Reaction Time | Can range from hours to days. | Significantly reduced, often to minutes or even seconds. mdpi.com | Variable, but can be very rapid and precisely controlled. |

| Waste Generation | Can generate significant amounts of chemical waste from reagents and solvents. | Reduced solvent usage and waste streams. | Inherently cleaner, with minimal byproducts from reagents. |

Exploration of Novel Catalytic Systems and Metal-Free Transformations

The functionalization of 3-iodoindazoles frequently relies on palladium-catalyzed cross-coupling reactions. While effective, these methods can suffer from high catalyst cost, potential metal contamination of the final product, and the need for phosphine (B1218219) ligands. Future research will be directed towards more economical and environmentally benign catalytic systems and, ideally, metal-free transformations.

Novel Catalytic Systems: Research into alternative catalysts, such as those based on more abundant and less toxic metals like iron or copper, is a promising avenue. Furthermore, the development of highly active catalyst systems, like ferrocene-based palladium complexes, could allow for significantly lower catalyst loadings, improving process economics and reducing metal contamination. mdpi.com The use of ionic liquids as media for these reactions can also enhance catalyst stability and facilitate recycling. researchgate.net

Metal-Free Transformations: A major goal in modern organic synthesis is the avoidance of transition metals altogether. For a molecule like this compound, this could involve:

Hypervalent Iodine Reagents: Using diaryliodonium salts for metal-free arylation reactions, which can proceed under mild conditions. beilstein-journals.orgbeilstein-journals.org

Radical Pathways: Exploring light-promoted or radical-initiated reactions to functionalize the indazole ring.

Rearrangement Reactions: Designing synthetic routes that leverage intramolecular rearrangements, such as the Smiles rearrangement, to form complex structures without the need for a metal catalyst. rsc.org

Decarboxylative Couplings: Developing metal-free methods for transformations like decarboxylative iodination, which use inexpensive and readily available starting materials. rsc.org

Asymmetric Synthesis and Enantioselective Functionalization

While this compound itself is achiral, it serves as a key precursor for chiral molecules that may possess significant biological activity. Future research will focus on the development of methods for the enantioselective functionalization of the indazole scaffold. This could involve:

Asymmetric Cross-Coupling: Utilizing chiral ligands in cross-coupling reactions to create atropisomers or introduce chiral side chains with high enantioselectivity.

Organocatalysis: Employing small organic molecules as catalysts for asymmetric transformations. This approach has been successfully used for the synthesis of chiral 3-substituted 3-hydroxyoxindoles and could be adapted for the indazole system. nih.gov

Directed C-H Functionalization: Developing chiral directing groups that can guide the functionalization of specific C-H bonds on the indazole ring or its substituents in an enantioselective manner.

The goal would be to use the 3-iodo-indazole as a platform to construct molecules with stereogenic centers, which is crucial for the development of new therapeutics, as different enantiomers of a drug can have vastly different biological effects.

Strategic Integration of the Compound into Complex Chemical Architectures

The true value of a building block like this compound lies in its ability to be incorporated into larger, more complex molecules, particularly those with pharmaceutical relevance. The 3-iodo group is a versatile handle for forming carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions. google.commdpi.com

Future research will focus on strategically using this building block in the total synthesis of natural products or in the construction of libraries of compounds for drug discovery. nih.gov Its methoxyethyl group at the N-1 position can influence solubility and metabolic stability, making it an attractive fragment for medicinal chemistry campaigns. Research in this area would involve using the compound as a key fragment in convergent synthetic strategies, where complex parts of a target molecule are synthesized separately before being joined together. The reliability of cross-coupling reactions at the 3-position makes this a robust and predictable strategy for accessing complex molecular architectures.

Mechanistic Deep-Dive into Challenging Transformations

To unlock the full potential of this compound and develop more efficient and selective reactions, a deeper understanding of the underlying reaction mechanisms is essential. Future research should include detailed mechanistic studies of key transformations.

Elucidating Reaction Pathways: For novel metal-free reactions, it is crucial to determine whether the mechanism is ionic, radical, or pericyclic. nih.govrsc.org Techniques such as electron paramagnetic resonance (EPR) spectroscopy and cyclic voltammetry can provide insight into electrochemical and radical-mediated processes. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and explain observed regioselectivity or stereoselectivity. mdpi.com This can accelerate the optimization of reaction conditions and the design of more effective catalysts.

Kinetics and Intermediate Trapping: Conducting kinetic studies and experiments designed to trap reactive intermediates can provide concrete evidence for proposed mechanisms. Understanding these fundamentals is key to overcoming current limitations and rationally designing the next generation of synthetic methods.

By focusing on these areas, the scientific community can ensure that the chemistry of this compound continues to evolve, leading to more efficient, sustainable, and innovative applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 2-methoxyethyl group to the indazole core?

- The 2-methoxyethyl group can be introduced via nucleophilic substitution or alkylation reactions. For example, Mannich base reactions using formaldehyde and secondary amines under reflux conditions have been employed to functionalize indazole derivatives . Alternatively, alkylation with 2-methoxyethyl halides in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ at 60–80°C achieves moderate to high yields . Optimization of solvent choice (e.g., ethanol vs. DMSO) and temperature is critical to avoid side reactions.

Q. How is X-ray crystallography utilized to resolve structural ambiguities in 3-iodo-indazole derivatives?

- Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and coordination geometries. For example, osmium(IV) complexes with 1H-indazole ligands revealed distinct axial vs. equatorial coordination modes, highlighting the role of substituents like iodine in distorting octahedral geometries . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. Which spectroscopic techniques are essential for characterizing 3-Iodo-1-(2-methoxyethyl)-1H-indazole?

- ¹H/¹³C NMR : Assign methoxyethyl protons (δ ~3.3–3.5 ppm for OCH₂CH₂O) and indazole aromatic protons (δ ~7.0–8.5 ppm). Iodo substituents deshield adjacent protons due to their electron-withdrawing effect .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for iodine (m/z +1.997).